2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Overview
Description
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the CAS Number: 110590-22-2 . It has a molecular weight of 149.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride has been synthesized through various methods. One such method includes the cycloaddition of 2-chloro-2-nitrosopropane to 1,3-cyclohexadiene (Kesler, 1980).
- Another approach involved the synthesis of chiral cyclic amino acid esters, showcasing the versatility of this compound in forming complex structures (Moriguchi et al., 2014).
Chemical Reactions and Intermediates
- This compound has proven to be a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs). A continuous flow process for hydrogenation of cycloadducts of this compound to cis-4-aminocyclohexanols shows its importance in pharmaceutical synthesis (Szabó et al., 2019).
Structural and Molecular Studies
- The structure of complexes involving this compound, like with pentachlorophenol, has been studied. These studies are crucial for understanding intermolecular interactions and hydrogen bonding (Majerz et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.
Mode of Action
Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it is plausible that it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, which plays a crucial role in many physiological processes including muscle contraction, heart rate, memory, and learning.
Result of Action
Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects. Tropane alkaloids are known to cause a range of effects depending on the specific compound and dosage, including increased heart rate, dry mouth, urinary retention, and changes in mood and cognition.
Properties
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKSVKVKARYQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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